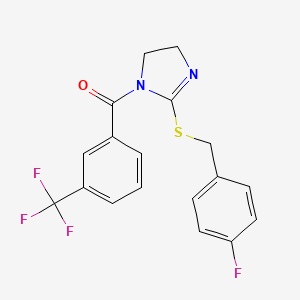
(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-(trifluoromethyl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-(trifluoromethyl)phenyl)methanone" involves multi-step reactions starting with the formation of imidazole or imidazol-thiadiazole derivatives. In one study, the preparation of a morpholinomethyl derivative of an imidazo[2,1-b][1,3,4]thiadiazole compound was achieved through an intermediate stage, which was then followed by further functionalization . Another approach described the synthesis of various imidazole derivatives, including those with phenyl and chlorophenyl substituents, through spectroscopic analysis and X-ray crystallography to confirm the structures . Additionally, a versatile method for synthesizing benzo[d]imidazol-2-yl)(phenyl)methanone was reported, which involved the use of aromatic aldehyde and o-phenylenediamine in the presence of N,N-dimethylformamide/sulfur .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were determined using spectroscopic methods such as IR, 1H NMR, and 13C NMR, as well as X-ray crystallography. The crystal structure analysis revealed that the compounds exhibit various intermolecular interactions, including hydrogen bonding and π-π stacking, which contribute to the formation of supramolecular networks . These interactions are crucial for the stability and packing of the molecules in the crystal lattice.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be inferred from their molecular structures and the presence of specific functional groups. The fluorine atoms may increase the lipophilicity of the molecules, while the imidazole and thiadiazole rings could contribute to their electronic properties, such as electron affinity and ionization potential. The crystal packing and intermolecular interactions observed in the X-ray crystallography studies suggest solid-state properties that could influence the compound's melting points, solubility, and stability .
Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis
- Regioselective Synthesis : A study by Moreno-Fuquen et al. (2019) demonstrated the regioselective synthesis of related compounds using microwave-assisted Fries rearrangement. This method is significant for the efficient synthesis of heterocyclic compounds (Moreno-Fuquen et al., 2019).
Fluorination of Fluorophores
- Enhancing Photostability : Woydziak et al. (2012) discussed the synthesis of fluorinated compounds to improve the photostability and spectroscopic properties of fluorophores. Such fluorination can be instrumental in developing advanced imaging and diagnostic tools (Woydziak et al., 2012).
Anticonvulsant Agents
- Novel Sodium Channel Blockers : Malik and Khan (2014) synthesized and evaluated compounds for anticonvulsant activities, indicating the potential of such compounds in developing new therapeutic agents (Malik & Khan, 2014).
Antitumor Activity
- Cancer Cell Line Inhibition : Tang and Fu (2018) studied compounds for their potential in inhibiting the proliferation of various cancer cell lines, suggesting their application in cancer treatment (Tang & Fu, 2018).
Polymer Chemistry
- Poly(amide-ether)s Synthesis : Ghaemy et al. (2013) explored the synthesis and characterization of novel polymers with potential applications in material science (Ghaemy et al., 2013).
Crystallography
- Molecular Structure Analysis : Nagaraju et al. (2018) focused on the crystal structure analysis of related compounds, which is crucial for understanding their chemical behavior and potential applications in various fields (Nagaraju et al., 2018).
Electrochemical Properties
- Electrochemical and Electrical Studies : Anand and Muthusamy (2018) investigated the electrochemical, electrical, and optical properties of compounds, highlighting their potential in electronic applications (Anand & Muthusamy, 2018).
Ruthenium(II) Complexes
- Catalysis for C-N Bond Formation : Donthireddy et al. (2020) described the use of ruthenium(II) complexes with N-heterocyclic carbene ligands for catalyzing C-N bond formation, indicating potential applications in organic synthesis and catalysis (Donthireddy et al., 2020).
Quantum Mechanics/Molecular Mechanics Study
- Solid Phase Excited State Properties : Fan et al. (2018) conducted a theoretical study of the excited state properties of related compounds in solid phase, relevant for developing advanced materials with specific optical properties (Fan et al., 2018).
Eigenschaften
IUPAC Name |
[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4N2OS/c19-15-6-4-12(5-7-15)11-26-17-23-8-9-24(17)16(25)13-2-1-3-14(10-13)18(20,21)22/h1-7,10H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNRRRDGKWHYOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-(trifluoromethyl)phenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-Chloro-5-(trifluoromethyl)benzenesulfonamido]acetic acid](/img/structure/B2553876.png)

![3-chloro-4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2553882.png)
![tert-butyl (3S,4S)-3-hydroxy-4-[methyl(prop-2-yn-1-yl)amino]-1,2,3,4-tetrahydroquinoline-1-carboxylate](/img/structure/B2553886.png)
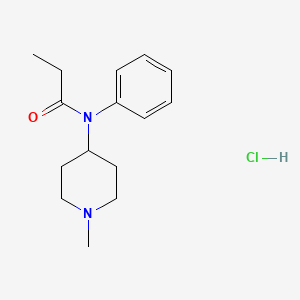
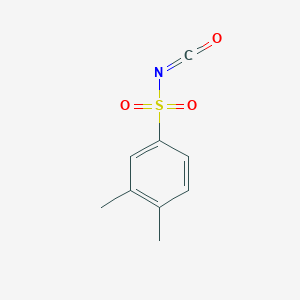
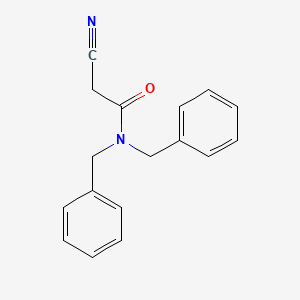
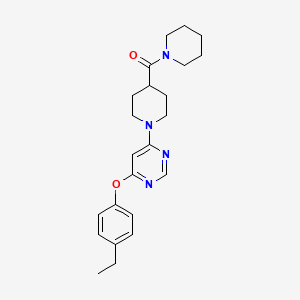
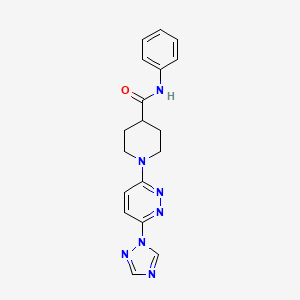
![(E)-2-(4-chlorophenyl)-5-(2-ethoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2553894.png)
![(E)-N'-{4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonyl}-N,N-dimethylmethanimidamide](/img/structure/B2553895.png)
![3-(3-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2553897.png)
![ethyl 2-(7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetate](/img/structure/B2553898.png)
